

# A Technical Guide to the Chemical Composition and Formulation of Finalgon® Ointment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Finalgon ointment*

Cat. No.: *B1205954*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical composition, formulation, and pharmacological mechanisms of Finalgon® Ointment, a topical preparation for the relief of muscle and joint pain. The information is compiled for an audience with a professional background in pharmaceutical sciences and drug development.

## Chemical Composition and Formulation

Finalgon® is formulated as an ointment, a semi-solid preparation intended for external application to the skin. The formulation consists of two active pharmaceutical ingredients (APIs) and several excipients that constitute the ointment base, ensuring stability, appropriate consistency, and effective delivery of the APIs.

## Active Pharmaceutical Ingredients (APIs)

The synergistic action of Finalgon® Ointment is derived from its two active components: Nonivamide and Nicoboxil. Their primary function is to induce localized hyperemia and analgesia.

## Excipients (Inactive Ingredients)

The excipients in Finalgon® Ointment create a stable, non-greasy, and easily applicable vehicle for the active ingredients. The base is primarily a hydrocarbon-based ointment (white soft paraffin).

## Data Presentation: Quantitative Composition of Finalgon® Ointment

The following table summarizes the quantitative composition of the active and inactive ingredients found in 1 gram of Finalgon® Ointment.

| Component Category | Ingredient Name            | Chemical Name / Synonym              | Concentration (per 1g) | Function                     | Reference(s)                            |
|--------------------|----------------------------|--------------------------------------|------------------------|------------------------------|-----------------------------------------|
| Active Ingredient  | Nonivamide                 | Pelargonic acid vanillylamine (PAVA) | 4.0 mg                 | Analgesic, TRPV1 Agonist     | <a href="#">[1]</a>                     |
| Active Ingredient  | Nicoboxil                  | Butoxyethyl nicotinate               | 25.0 mg                | Vasodilator (Rubefacient)    | <a href="#">[1]</a>                     |
| Excipient          | Diisopropyl adipate        | -                                    | q.s.                   | Emollient, Solvent           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excipient          | Colloidal Anhydrous Silica | Highly dispersed silicon dioxide     | q.s.                   | Thickening Agent, Stabilizer | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excipient          | White Soft Paraffin        | White Petrolatum                     | q.s.                   | Ointment Base                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excipient          | Sorbic Acid                | -                                    | q.s.                   | Preservative                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excipient          | Citronella Oil             | -                                    | q.s.                   | Fragrance                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excipient          | Purified Water             | -                                    | q.s.                   | Aqueous Phase Component      | <a href="#">[1]</a> <a href="#">[2]</a> |

Note: Some jurisdictions may have a cream-based formulation with different concentrations: Nonivamide (1.7 mg/g) and Butoxyethyl nicotinate (10.8 mg/g).[\[3\]](#)[\[4\]](#)

## Mechanism of Action of Active Ingredients

The therapeutic effect of Finalgon® Ointment is achieved through the distinct yet complementary pharmacological actions of Nonivamide and Nicoboxil.[5]

## Nonivamide: TRPV1-Mediated Analgesia

Nonivamide, a synthetic capsaicinoid, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[6][7][8][9] These receptors are non-selective cation channels located on the terminals of sensory neurons.

- Activation: Nonivamide binds to the TRPV1 receptor, causing the channel to open.[6]
- Depolarization: This allows an influx of cations, primarily Calcium ( $\text{Ca}^{2+}$ ) and Sodium ( $\text{Na}^+$ ), leading to depolarization of the neuron. This is perceived by the central nervous system as a strong sensation of heat.[6]
- Desensitization and Analgesia: Prolonged or repeated activation of TRPV1 receptors leads to a desensitization of the sensory nerve fibers. This process involves the depletion of neuropeptides, such as Substance P, from the nerve terminals, which are crucial for pain signal transmission.[5][6][10] The downregulation of TRPV1 receptors also contributes to a lasting analgesic effect.[6]

Beyond its primary analgesic role, Nonivamide has demonstrated anti-inflammatory properties, potentially through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[11]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Nonivamide via the TRPV1 receptor, leading to analgesia.

## Nicoboxil: Prostaglandin-Mediated Vasodilation

Nicoboxil, an ester of nicotinic acid, acts as a potent cutaneous vasodilator, or rubefacient.[12] Its mechanism involves the local synthesis of prostaglandins, which are key signaling molecules in inflammation and vascular regulation.[5] This action dilates capillaries, significantly increasing local blood flow (hyperemia).[5][12] The resulting rise in skin temperature contributes to the warming sensation and helps relax underlying tense muscles.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of Nicoboxil-induced vasodilation and therapeutic effects.

## Synergistic Action

The combination of Nonivamide and Nicoboxil produces a more rapid and intense therapeutic effect than either component alone. Nicoboxil provides a fast-acting vasodilation, while Nonivamide contributes a more intense and sustained warming sensation and direct analgesia. [5] The increased blood flow from Nicoboxil may also enhance the dermal penetration and accelerate the metabolic processes in the treated tissues, complementing the analgesic action of Nonivamide.[12]



[Click to download full resolution via product page](#)

Caption: Logical workflow of the synergistic action of Nicoboxil and Nonivamide.

## Experimental Protocols

The efficacy and safety of the Nicoboxil/Nonivamide combination have been established through rigorous clinical trials. Mechanistic insights are derived from various in-vitro assays.

## Clinical Trial Protocol (Phase III Example)

The following table outlines a typical protocol for a Phase III clinical trial designed to assess the efficacy and safety of topical Nicoboxil/Nonivamide, based on published studies.[13][14][15]

| Protocol Section     | Details                                                                                                                                                                                                                                                                                                               |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design         | Randomized, double-blind, placebo-controlled, multi-center trial.[13][14]                                                                                                                                                                                                                                             |
| Patient Population   | Adults with acute, non-specific low back pain. [13][14]                                                                                                                                                                                                                                                               |
| Intervention Groups  | 1. Nicoboxil/Nonivamide Ointment<br>2. Placebo Ointment<br>3. (Optional) Monotherapy arms (Nicoboxil only, Nonivamide only).[14]                                                                                                                                                                                      |
| Primary Endpoint     | Change in Pain Intensity (PI) from baseline to a specified time point (e.g., 8 hours post-application) and at the end of the treatment period, measured on a numerical rating scale (NRS) or visual analog scale (VAS).[13]                                                                                           |
| Secondary Endpoints  | <ul style="list-style-type: none"><li>- Mobility Assessment: Improvement in low back mobility scores (e.g., finger-to-floor distance). [14]</li><li>- Patient-Reported Efficacy: Overall treatment efficacy assessed by the patient.[15]</li><li>- Time to Pain Relief: Onset of meaningful pain reduction.</li></ul> |
| Safety Assessment    | Monitoring and reporting of all adverse events (AEs), with a focus on local skin reactions (e.g., erythema, burning sensation, dermatitis).[15]                                                                                                                                                                       |
| Statistical Analysis | Analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) to compare treatment groups for the primary and secondary endpoints.                                                                                                                                                                      |

## In-Vitro Mechanistic Assays

- TRPV1 Activation Studies: Calcium influx assays using fluorescent indicators (e.g., Fura-2) in TRPV1-expressing cell lines (e.g., human lung cells) or primary sensory neurons are used to quantify the agonist activity of Nonivamide.[16]
- Anti-inflammatory Potential: Primary peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., U-937) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of Nonivamide to reduce the subsequent release of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$  is measured, often via magnetic bead kit analysis or ELISA.[11]
- Signaling Pathway Analysis: To identify the molecular pathways involved, techniques like quantitative reverse transcription PCR (qRT-PCR) can be used to measure changes in gene expression of relevant receptors and signaling molecules.[17] Western blotting can be employed to assess the phosphorylation status and activation of proteins in pathways like MAPK.[11]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mydrxm.com [mydrxm.com]
- 2. eliveragroup.com [eliveragroup.com]
- 3. nps.org.au [nps.org.au]
- 4. nps.org.au [nps.org.au]
- 5. vev.icu [vev.icu]
- 6. What is the mechanism of Nonivamide? [synapse.patsnap.com]
- 7. Page loading... [guidechem.com]
- 8. Nonivamide - Formosa Laboratories, Inc. [formosalab.com]
- 9. farmasko.com [farmasko.com]
- 10. sxrebecca.com [sxrebecca.com]

- 11. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usaapteka.com [usaapteka.com]
- 13. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonivamide | TRP/TRPV Channel | TargetMol [targetmol.com]
- 17. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Composition and Formulation of Finalgon® Ointment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205954#chemical-composition-and-formulation-of-finalgon-ointment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)